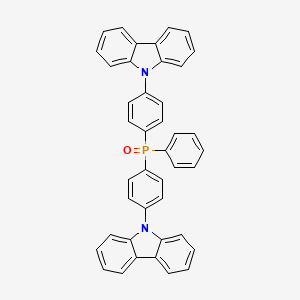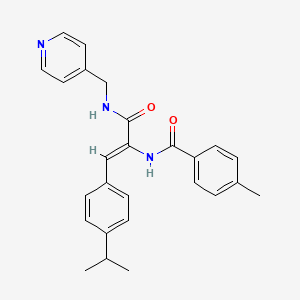![molecular formula C28H48N4O4S B12046438 (9Z,11E,13S)-N'-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-13-hydroxyoctadeca-9,11-dienehydrazide](/img/structure/B12046438.png)
(9Z,11E,13S)-N'-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-13-hydroxyoctadeca-9,11-dienehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (9Z,11E,13S)-N’-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-13-hydroxyoctadeca-9,11-dienehydrazide is a complex organic molecule with a unique structure that includes a thieno[3,4-d]imidazole ring, a hydroxyoctadecadiene chain, and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,11E,13S)-N’-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-13-hydroxyoctadeca-9,11-dienehydrazide involves multiple steps, starting with the preparation of the thieno[3,4-d]imidazole core. This core is typically synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-halo ketone, under acidic conditions. The resulting thieno[3,4-d]imidazole is then functionalized with a pentanoyl group through an acylation reaction.
The hydroxyoctadecadiene chain is synthesized separately, often starting from linoleic acid, which undergoes a series of reactions including hydrogenation, hydroxylation, and hydrazide formation. The final step involves coupling the functionalized thieno[3,4-d]imidazole with the hydroxyoctadecadiene hydrazide under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors for key steps to improve yield and reduce reaction times. Purification methods such as chromatography and crystallization would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
(9Z,11E,13S)-N’-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-13-hydroxyoctadeca-9,11-dienehydrazide: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The double bonds in the octadecadiene chain can be reduced to single bonds.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted hydrazides.
Scientific Research Applications
(9Z,11E,13S)-N’-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-13-hydroxyoctadeca-9,11-dienehydrazide: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (9Z,11E,13S)-N’-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-13-hydroxyoctadeca-9,11-dienehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,4-d]imidazole core can bind to active sites of enzymes, inhibiting their activity, while the hydrazide group can form hydrogen bonds with receptor sites, modulating their function. The hydroxyoctadecadiene chain may also play a role in membrane interactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (9Z,11E,13S)-13-hydroperoxyoctadeca-9,11-dienoate
- (9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoate
- Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate
Uniqueness
(9Z,11E,13S)-N’-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-13-hydroxyoctadeca-9,11-dienehydrazide: is unique due to its combination of a thieno[3,4-d]imidazole core with a hydroxyoctadecadiene chain and a hydrazide group. This unique structure allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C28H48N4O4S |
|---|---|
Molecular Weight |
536.8 g/mol |
IUPAC Name |
(9Z,11E,13S)-N'-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-13-hydroxyoctadeca-9,11-dienehydrazide |
InChI |
InChI=1S/C28H48N4O4S/c1-2-3-11-16-22(33)17-12-9-7-5-4-6-8-10-13-19-25(34)31-32-26(35)20-15-14-18-24-27-23(21-37-24)29-28(36)30-27/h7,9,12,17,22-24,27,33H,2-6,8,10-11,13-16,18-21H2,1H3,(H,31,34)(H,32,35)(H2,29,30,36)/b9-7-,17-12+/t22-,23-,24-,27-/m0/s1 |
InChI Key |
VGSREJALHGALEV-YJERLKHQSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)NNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)O |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)NNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12046377.png)
![2-{3-heptadecyl-4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-5-phenoxybenzenesulfonic acid](/img/structure/B12046383.png)

![3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12046396.png)
![(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12046399.png)
![N-[4-(dimethylamino)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12046401.png)

![(2Z)-3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile](/img/structure/B12046415.png)


![2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B12046441.png)
